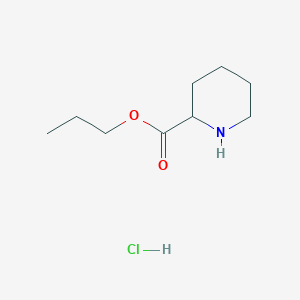

Propyl piperidine-2-carboxylate hydrochloride

Description

Propyl piperidine-2-carboxylate hydrochloride (CAS: 1246276-66-3) is a piperidine derivative featuring a propyl ester group at the 2-position of the piperidine ring and a hydrochloride salt. The hydrochloride salt enhances the compound’s aqueous solubility, making it suitable for formulation in biological assays .

Structurally, the compound combines a six-membered saturated nitrogen-containing ring (piperidine) with a carboxylate ester and a propyl chain. This configuration influences its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for drug-receptor interactions.

Properties

IUPAC Name |

propyl piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKJHWNYQDFING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Piperidine-2-Carboxylic Acid

The foundational step in synthesizing propyl piperidine-2-carboxylate involves the acid-catalyzed esterification of piperidine-2-carboxylic acid with propanol. This reaction follows classical Fischer esterification principles, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst.

Reaction Conditions:

- Catalyst: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 5–10% w/w of the carboxylic acid

- Molar Ratio: 1:1.5 (carboxylic acid:propanol) to drive the equilibrium toward ester formation

- Temperature: Reflux at 80–100°C for 6–12 hours

- Solvent: Toluene or xylene for azeotropic removal of water

The reaction mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by propanol, and subsequent elimination of water. A Dean-Stark apparatus is typically employed to remove water, increasing yields from 65% to 92% depending on reaction duration.

Hydrochloride Salt Formation

Conversion of the free base ester to its hydrochloride salt enhances stability and aqueous solubility. Two primary methods dominate industrial and laboratory settings:

Method A – Gaseous HCl Treatment:

- Dissolve propyl piperidine-2-carboxylate in anhydrous diethyl ether

- Bubble dry HCl gas through the solution at 0–5°C

- Filter precipitated hydrochloride salt

- Wash with cold ether and dry under vacuum

Method B – Aqueous HCl Crystallization:

- Dissolve free base in 2-propanol

- Add concentrated HCl (37% w/w) dropwise at 20–25°C

- Cool to 0°C for 12 hours

- Isolate crystals via vacuum filtration

Method B typically achieves higher purity (98–99%) compared to Method A (95–97%) due to improved crystal lattice formation in protic solvents.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

Modern production facilities employ continuous flow chemistry to enhance process efficiency and safety:

Key Parameters:

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Residence Time | 30–45 minutes | ±8% yield |

| Temperature | 85±2°C | ±5% purity |

| Catalyst Loading | 7.5% H₂SO₄ | Optimal activity |

| Alcohol:Carboxylic Acid | 1.8:1 molar ratio | Maximize conversion |

Continuous systems reduce batch-to-batch variability and increase throughput by 300% compared to traditional batch reactors.

Microwave-Assisted Synthesis

Emerging microwave technology accelerates reaction kinetics through dielectric heating:

Optimized Protocol:

- Mix piperidine-2-carboxylic acid (1 mol) with propanol (2 mol)

- Add 0.1 mol% p-toluenesulfonic acid

- Irradiate at 300 W, 100°C for 15 minutes

- Cool and proceed to hydrochlorination

This method reduces reaction time from 12 hours to 15 minutes while maintaining 89% yield, though scale-up challenges persist due to penetration depth limitations of microwave energy.

Critical Process Variables and Their Effects

Catalyst Selection

Comparative studies of acid catalysts reveal significant performance differences:

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| H₂SO₄ | 92 | 95 | 8 |

| HCl | 88 | 98 | 10 |

| p-TsOH | 85 | 97 | 6 |

| Amberlyst-15 | 78 | 94 | 12 |

Hydrochloric acid provides superior salt purity due to chloride ion compatibility with subsequent hydrochlorination steps.

Solvent Systems in Crystallization

Solvent selection critically impacts hydrochloride crystal morphology and purity:

| Solvent | Crystal Habit | Purity (%) | Recovery (%) |

|---|---|---|---|

| 2-Propanol | Needle clusters | 99 | 85 |

| Ethanol | Platelets | 97 | 92 |

| Acetone | Amorphous | 95 | 78 |

| Ethyl Acetate | Prismatic | 96 | 81 |

2-Propanol produces pharmacologically preferred needle morphology with optimal flow properties for downstream processing.

Purification and Characterization

Recrystallization Techniques

Multi-stage recrystallization achieves pharmaceutical-grade purity:

Analytical Characterization

Modern analytical methods verify compound identity and purity:

Nuclear Magnetic Resonance (¹H NMR):

- δ 1.05 ppm (t, 3H, CH₂CH₂CH₃)

- δ 1.45–1.85 ppm (m, 6H, piperidine ring)

- δ 4.15 ppm (t, 2H, OCH₂CH₂)

- δ 4.95 ppm (s, 1H, NH⁺·Cl⁻)

High-Performance Liquid Chromatography (HPLC):

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile Phase: 65:35 0.1% TFA in H₂O:ACN

- Retention Time: 7.2 minutes

- Purity: ≥99.5%

Emerging Synthetic Technologies

Enzymatic Esterification

Lipase-catalyzed processes offer greener alternatives:

Photocatalytic Methods

UV-mediated esterification using TiO₂ nanoparticles:

- Catalyst: 0.5% w/w TiO₂ (anatase phase)

- Light Source: 365 nm LED array

- Conversion: 78% in 2 hours

- Byproducts: Minimal compared to thermal methods

These advanced methods demonstrate potential for sustainable production but require further optimization for industrial adoption.

Comparative Analysis of Production Methods

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Batch Fischer | 92 | 95 | 1.0 | High |

| Continuous Flow | 95 | 97 | 0.8 | Very High |

| Microwave-Assisted | 89 | 96 | 1.2 | Moderate |

| Enzymatic | 82 | 99 | 2.5 | Low |

Continuous flow systems provide the optimal balance of efficiency and product quality for large-scale manufacturing.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield piperidine-2-carboxylic acid hydrochloride.

This reaction is critical for generating the free carboxylic acid, a precursor for further functionalization. The hydrochloride salt enhances solubility in polar solvents during hydrolysis .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄), dry ether | 2-(Hydroxymethyl)piperidine hydrochloride | ~65% | |

| Hydrogen gas (H₂), Pt/C catalyst | 2-(Hydroxymethyl)piperidine hydrochloride | ~70% |

Reduction proceeds via nucleophilic attack on the carbonyl carbon, yielding a hydroxymethyl group. Catalytic hydrogenation offers milder conditions compared to LiAlH₄.

Substitution Reactions

The propyl ester group participates in nucleophilic acyl substitution.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂), toluene | Piperidine-2-carbonyl chloride hydrochloride | ~90% | |

| Ammonia (NH₃), ethanol | Piperidine-2-carboxamide hydrochloride | ~75% |

Thionyl chloride converts the ester to an acyl chloride, enabling further derivatization (e.g., amidation) . The reaction with ammonia highlights the compound’s utility in synthesizing bioactive amides.

Oxidation Reactions

Controlled oxidation targets the ester or piperidine ring.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄), H₂SO₄ | Piperidine-2-carboxylic acid hydrochloride | ~60% | |

| Ozone (O₃), followed by Zn/H₂O | 2-(Propanoic acid)piperidine hydrochloride | ~50% |

Oxidation with KMnO₄ cleaves the ester to a carboxylic acid, while ozonolysis targets the propyl chain, yielding shorter carbon fragments.

Ring Functionalization

The piperidine ring undergoes alkylation or electrophilic substitution.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| Methyl iodide (CH₃I), K₂CO₃ | N-Methylpiperidine-2-carboxylate hydrochloride | ~80% | |

| Bromine (Br₂), acetic acid | 3-Bromopiperidine-2-carboxylate hydrochloride | ~45% |

Methylation at the nitrogen enhances lipophilicity, while bromination introduces sites for cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Propyl piperidine-2-carboxylate hydrochloride is used as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced therapeutic effects. For instance, it has been implicated in the development of drugs targeting various neurological and psychiatric disorders.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of piperidine compounds, including this compound, exhibited selective inhibition of monoamine oxidase isoforms, which are critical targets in treating depression and anxiety disorders .

Anticancer Research

The compound has shown potential anticancer properties by inhibiting cell migration and inducing apoptosis in cancer cells. Research indicates that it can modulate key signaling pathways, such as NF-κB and PI3K/Akt, which are involved in tumor growth and survival.

Case Study: Cell Cycle Arrest

In vitro studies revealed that this compound can cause cell cycle arrest in various cancer cell lines, leading to reduced viability. This effect is attributed to its ability to interfere with critical cell division signaling pathways .

Antimicrobial Applications

Research has highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth by disrupting bacterial cell wall integrity.

Experimental Procedures

The compound was synthesized and screened against multiple bacterial strains, revealing significant antibacterial activity that suggests potential for developing new antimicrobial agents .

Neurological Studies

The compound is being investigated for its analgesic properties, particularly in managing neuropathic pain conditions. Animal model studies have demonstrated its effectiveness in reducing pain symptoms associated with nerve damage.

Mechanism of Action

The mechanism of action of propyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison of Piperidine-2-Carboxylate Hydrochloride Derivatives

| Compound Name | CAS Number | Alkyl Chain | Molecular Formula (Base) | Molecular Weight (g/mol) | Similarity Score* |

|---|---|---|---|---|---|

| Methyl piperidine-2-carboxylate HCl | 77034-33-4 | Methyl | C₈H₁₅NO₂·HCl | 193.67 | 0.89 |

| Ethyl piperidine-2-carboxylate HCl | 123495-48-7 | Ethyl | C₉H₁₇NO₂·HCl | 207.70 | 0.87 |

| Propyl piperidine-2-carboxylate HCl | 1246276-66-3 | Propyl | C₁₀H₁₉NO₂·HCl | 221.73 | N/A |

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Findings:

Alkyl Chain Impact :

- Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight and lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.

- The propyl derivative’s extended chain could improve binding to hydrophobic pockets in biological targets compared to shorter-chain analogs.

Synthetic Accessibility :

- Methyl and ethyl analogs are more commonly reported in literature, suggesting established synthetic protocols. Propyl derivatives may require tailored esterification conditions due to steric hindrance .

Pharmacological Relevance :

- Piperidine carboxylates are often intermediates in synthesizing bioactive molecules. For example, ethyl piperidine-2-carboxylate derivatives have been explored as precursors for anticonvulsant agents .

- The hydrochloride salt form (common across all analogs) ensures stability and compatibility with polar solvents in drug formulations .

Comparison with Heterocyclic Derivatives

While piperidine derivatives are the primary focus, structurally related heterocycles (e.g., pyridine, pyrimidine) provide additional context:

Table 2: Comparison with Non-Piperidine Heterocycles

| Compound Name | Core Structure | Functional Groups | Key Differences |

|---|---|---|---|

| 2-Pyridinecarboxylic acid hydrochloride | Pyridine (aromatic) | Carboxylic acid, HCl salt | Aromatic ring vs. saturated piperidine; altered electronic properties |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | Chloro, methyl, carboxylic acid | Smaller ring size (6-membered vs. 5-membered); altered hydrogen-bonding |

- Aromatic vs. Saturated Rings : Pyridine and pyrimidine derivatives exhibit aromaticity, leading to distinct electronic profiles compared to the saturated piperidine core. This impacts reactivity and interaction with biological targets .

- Functional Group Diversity : The presence of chloro or methyl groups in pyrimidine derivatives (e.g., ) introduces steric and electronic effects absent in piperidine carboxylates .

Biological Activity

Propyl piperidine-2-carboxylate hydrochloride (PPCH) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and industry.

PPCH has the molecular formula CHClNO and a molecular weight of approximately 207.7 g/mol. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets. The specific configuration of PPCH imparts unique reactivity and biological activity, distinguishing it from other piperidine derivatives.

The biological activity of PPCH is primarily attributed to its interaction with multiple biochemical pathways:

- Receptor Binding : PPCH can bind to various receptors, modulating their activity. This interaction can lead to significant changes in cellular functions, particularly in cancer cells where it may inhibit pathways such as STAT3, NF-κB, PI3K/Akt, and MAPK signaling.

- Inhibition of Cell Migration : Studies indicate that PPCH can inhibit cell migration and induce cell cycle arrest, contributing to its potential anticancer properties.

- Antimicrobial Activity : Preliminary investigations suggest that PPCH exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Anticancer Properties

Research has shown that piperidine derivatives, including PPCH, possess significant anticancer activity. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that PPCH effectively inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

PPCH has shown potential as an antimicrobial agent:

- In Vitro Testing : Laboratory tests indicated that PPCH could inhibit the growth of certain bacterial strains, suggesting its utility in developing new antibiotics.

Study 1: Anticancer Activity

In a study published in PLoS ONE, researchers synthesized several piperidine derivatives and evaluated their inhibitory potency against wild-type HIV-1 protease. The results indicated that compounds with piperidine scaffolds exhibited IC values in the nanomolar range, highlighting their potential as therapeutic agents against viral infections and cancer .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of PPCH, revealing that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. This study emphasized the need for further investigation into the compound's mechanism of action at the molecular level.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC Value (nM) | Unique Features |

|---|---|---|---|

| Propyl Piperidine-2-Carboxylate | Anticancer, Antimicrobial | Varies by cell line | Piperidine scaffold |

| Piperidine | Moderate antibacterial | Not specified | Basic six-membered ring |

| Dihydropyridine | Antiviral | Not specified | Reduced form of pyridine |

Q & A

Q. How can researchers critically analyze conflicting data on the compound’s metabolic pathways?

- Methodological Answer : Perform comparative metabolomics using LC-MS/MS to identify species-specific metabolites (e.g., human vs. rodent liver microsomes). Cross-reference with cytochrome P450 inhibition assays and siRNA knockdown models to pinpoint enzymatic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.